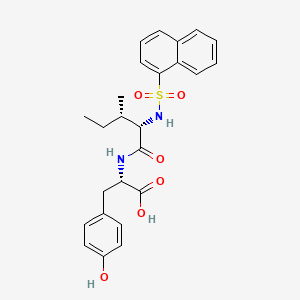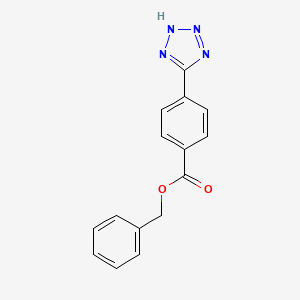
benzyl 4-(2H-tetrazol-5-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound that features a benzyl ester linked to a benzoic acid derivative containing a tetrazole ring. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-(2H-tetrazol-5-yl)benzoate typically involves the reaction of benzyl alcohol with 4-(2H-tetrazol-5-yl)benzoic acid. This esterification reaction is often catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can also be employed to speed up the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form the corresponding benzoic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute on the tetrazole ring.
Major Products Formed
Oxidation: 4-(2H-tetrazol-5-yl)benzoic acid.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-(2H-tetrazol-5-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a bioisostere for carboxylic acids in pharmaceuticals.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of benzyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with biological targets through non-covalent interactions. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these biological targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Tetrazol-5-yl)benzoic Acid: Similar structure but lacks the benzyl ester group.
5-(4-Carboxyphenyl)tetrazole: Another tetrazole derivative with a carboxylic acid group.
Uniqueness
Benzyl 4-(2H-tetrazol-5-yl)benzoate is unique due to the presence of both the benzyl ester and the tetrazole ring, which provides a combination of properties from both functional groups. This makes it a versatile compound in various chemical and biological applications .
Properties
CAS No. |
651769-12-9 |
|---|---|
Molecular Formula |
C15H12N4O2 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
benzyl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C15H12N4O2/c20-15(21-10-11-4-2-1-3-5-11)13-8-6-12(7-9-13)14-16-18-19-17-14/h1-9H,10H2,(H,16,17,18,19) |
InChI Key |
KWUMCEPDXUKFMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(phenyl)methanone](/img/structure/B12522315.png)
![3,3'-[Oxybis(methylene)]bis(3-ethyl-2-methoxyoxetane)](/img/structure/B12522319.png)
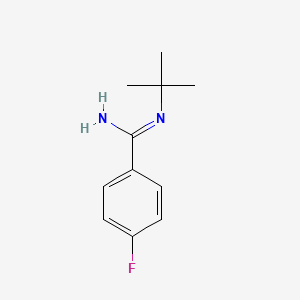

![2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid](/img/structure/B12522347.png)
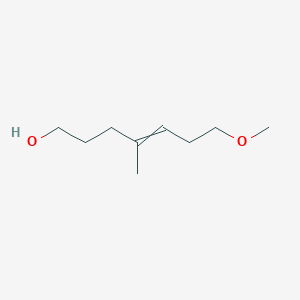
![3,5-Bis[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B12522359.png)

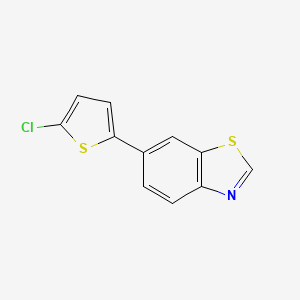
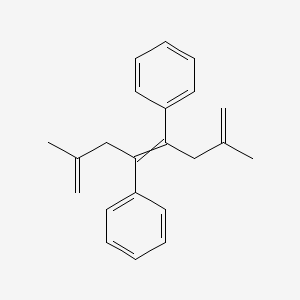
![3,3'-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B12522402.png)
![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-[(hydroxyimino)methyl]-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12522404.png)
